Cas no 60735-85-5 (N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide)
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Oxo Sotalol
- 2. 2)4-2(LSOPROPYLAMINOACETYL)METHANESULFONAMIDE (4-IAMS)
- N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide
- LogP
- methanesu<wbr>
- N-[4-(N-Isopropylglycyl)phenyl]methanesulfonamide
- N-{4-{[(1-Methylethyl)amino]acetyl}phenyl}methanesulfonamide
- Sotalol impurity B
- Sotalol hydrochloride specified impurity B [EP]
- Q27291337
- UNII-UYF9Q60U7D
- DTXSID60209552
- Methanesulfonamide, N-(4-(2-((1-methylethyl)amino)acetyl)phenyl)-
- N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide; N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide; Sotalol Hydrochloride Imp. B (EP)
- N-(4-(2-(Isopropylamino)acetyl)phenyl)methanesulfonamide
- N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]Methane Sulfonamide
- SOTALOL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- N-[4-[2-(isopropylamino)acetyl]phenyl]methanesulfonamide
- UYF9Q60U7D
- 60735-85-5
- N-(4-(((1-Methylethyl)amino)acetyl)phenyl)methanesulfonamide
- 4-(2-Iso-propylamino acetyl)methane sulfonanilide
- DS-017632
- N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide
-
- Inchi: 1S/C12H18N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,13-14H,8H2,1-3H3
- InChI Key: BKXGLPPAZWSLEH-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)C(CNC(C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 270.10394
- Monoisotopic Mass: 270.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.227±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (14 g/l) (25 º C),
- PSA: 75.27
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000115 |
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide |
60735-85-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | M335400-1mg |
N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]Methane Sulfonamide |
60735-85-5 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | M335400-10mg |
N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]Methane Sulfonamide |
60735-85-5 | 10mg |
$1642.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000115 |
60735-85-5 | ¥1556.7 | 2023-01-13 | ||||
| SHENG KE LU SI SHENG WU JI SHU | sc-477918-2.5 mg |
Oxo Sotalol-d6 Hydrochloride, (Out of Stock: Availability 9/25/23) |
60735-85-5 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477918-2.5mg |
Oxo Sotalol-d6 Hydrochloride, |
60735-85-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | M335400-5mg |
N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]Methane Sulfonamide |
60735-85-5 | 5mg |
$ 800.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000115-20mg |
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide |
60735-85-5 | 20mg |
¥1305.42 | 2025-01-16 |
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide
Introduction to N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide (CAS No 60735-85-5)
N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide, identified by its CAS number 60735-85-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The molecular structure of this compound incorporates a phenyl ring substituted with an acetyl group and an amino group, further modified by a methane sulfonamide moiety. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological interactions.
The< strong>N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Sulfonamides, in general, are known for their antimicrobial properties, and this compound is no exception. Recent research has highlighted the compound's ability to interact with bacterial enzymes, thereby inhibiting their growth and proliferation. This mechanism of action makes it a promising candidate for the development of novel antibiotics and antimicrobial agents.
In addition to its antimicrobial properties, N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide has shown promise in other therapeutic areas. Studies have indicated that this compound may have anti-inflammatory effects, making it a potential candidate for the treatment of chronic inflammatory diseases. The presence of the phenyl ring and the sulfonamide group in its structure allows for interactions with various biological targets, which could lead to multiple therapeutic applications.
The synthesis of N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide involves a series of carefully orchestrated chemical reactions. The process typically begins with the preparation of the phenyl ring derivative, followed by the introduction of the acetyl and amino groups. The final step involves the addition of the methane sulfonamide moiety, which is critical for achieving the desired biological activity. Advanced synthetic techniques and methodologies are employed to ensure high yield and purity, which are essential for pharmaceutical applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide with greater accuracy. Molecular modeling studies have revealed that this compound can bind to specific protein targets, thereby modulating cellular processes. These insights have guided the optimization of the compound's structure to enhance its potency and selectivity. Such computational approaches are becoming increasingly integral in drug discovery and development.
The pharmacokinetic properties of N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide are also subjects of ongoing research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Preclinical studies have provided valuable data on its pharmacokinetic profile, which has informed dosing strategies and potential side effects. These studies are essential for ensuring that the compound is safe and effective when used in humans.
One of the most exciting aspects of N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide is its potential as a lead compound for further drug development. Researchers are exploring ways to modify its structure to improve its therapeutic efficacy while minimizing side effects. By leveraging cutting-edge synthetic methods and biotechnological tools, scientists aim to develop novel derivatives with enhanced properties. This approach aligns with the broader goal of accelerating drug discovery and bringing new treatments to patients in need.
The role of sulfonamides in modern medicine cannot be overstated. These compounds have a rich history dating back to their discovery in the early 20th century, when they were first used as antibiotics. Today, sulfonamides continue to be a cornerstone of pharmaceutical research, with new applications being discovered regularly. N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide represents the latest addition to this important class of compounds, offering new possibilities for treating various diseases.
In conclusion, N-4-2-(1-Methylethyl)aminoacetylphenylMethane Sulfonamide (CAS No 60735-85-5) is a promising chemical entity with significant therapeutic potential. Its unique molecular structure and biological activities make it a valuable tool in pharmaceutical research. Ongoing studies continue to uncover new aspects of its properties and applications, reinforcing its importance in the field of medicinal chemistry. As research progresses, this compound is poised to make meaningful contributions to human health and well-being.
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